molecular formula C7H10O3S B2510731 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid CAS No. 135813-39-7

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

Katalognummer B2510731
CAS-Nummer: 135813-39-7
Molekulargewicht: 174.21
InChI-Schlüssel: GZSSVTISFWIFHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features and functionalities. For instance, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids is described in the first paper, which shares a common dihydro and carboxylic acid functionality with the compound of interest . The second paper details the synthesis of a fluorinated quinolinecarboxylic acid, which, while not the same, is another example of a heterocyclic carboxylic acid derivative . These papers provide insights into the synthesis and potential pharmacological activities of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, hydrolysis, and cyclization reactions. For example, the synthesis of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate involves alkaline hydrolysis followed by acidification and decarboxylation . Similarly, the synthesis of the fluorinated quinolinecarboxylic acid includes reactions with diethyl ethoxymethylenemalonate, cyclization, ethylation, and hydrolysis . These methods could potentially be adapted for the synthesis of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid would likely feature a six-membered heterocyclic ring containing both sulfur and oxygen atoms, as suggested by the 'oxathiin' nomenclature. The presence of a carboxylic acid group is indicative of potential for intermolecular hydrogen bonding and an acidic character. The ethyl group would provide some lipophilicity to the molecule. While the papers do not discuss this specific molecule, they do explore the structure-activity relationships of similar heterocyclic compounds, suggesting that small changes in structure can significantly impact pharmacological properties .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid. However, they do describe reactions typical for carboxylic acid derivatives, such as esterification and hydrolysis . These reactions are fundamental in the synthesis of various heterocyclic compounds and could be relevant for further chemical manipulation of the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid are not discussed in the provided papers, we can infer from the related compounds that it would exhibit properties typical of carboxylic acids, such as solubility in polar solvents and the ability to donate protons. The heterocyclic ring may also influence the compound's stability and reactivity. The pharmacological activities of similar compounds suggest potential bioactivity, which could be explored in the context of drug design and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid has been explored for its potential in combating bacterial infections. A study synthesized a series of related compounds and evaluated their efficacy against Escherichia coli infections in mice, revealing that certain derivatives exhibited significant protective effects against various gram-negative bacterial pathogenic infections, indicating a pro-drug mechanism of action (Santilli, Scotese, & Yurchenco, 1975).

Hypoglycemic Activity

The compound's derivatives have been investigated for their potential in regulating blood glucose levels. One study synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids and found that most of the compounds significantly lowered blood glucose levels in fasted rats. This research identified specific structural features that contribute to this hypoglycemic activity, such as the presence of Cl or CF3 substituents and a certain chain length (Eistetter & Wolf, 1982).

Antimicrobial Efficacy

Further exploration of the antimicrobial properties of related compounds showed that certain derivatives, like AT-2266, demonstrated significant activity against a variety of infections in mice, including systemic, pulmonary, dermal, or urinary tract infections due to different organisms. The efficacy of these compounds was generally higher than traditional antimicrobials like norfloxacin, pipemidic acid, and nalidixic acid, highlighting their potential as powerful antimicrobial agents (Nakamura et al., 1983).

Applications in Tuberculosis Treatment

A study focusing on the design, synthesis, and in vivo activity of novel fluoroquinolones against Mycobacterium tuberculosis in mice revealed that certain derivatives, specifically 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, exhibited comparable activity to that of sparfloxacin. These findings suggest the potential of these compounds in treating tuberculosis (Shindikar & Viswanathan, 2005).

Benzodiazepine Receptor Study

The compound has been used to study benzodiazepine receptors. For instance, the ethyl ester of beta-carboline-3-carboxylic acid, a compound with a high affinity for benzodiazepine receptors, was used to produce a behavioral syndrome in rhesus monkeys, suggesting its utility in creating a reliable and reproducible animal model of human anxiety (Ninan et al., 1982).

Eigenschaften

IUPAC Name

6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSSVTISFWIFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.